2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one
Description
2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a furyl and chlorophenyl group
Properties
Molecular Formula |
C20H12ClN3O4S |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12ClN3O4S/c21-14-6-2-3-7-15(14)22-20-23-19(25)18(29-20)11-12-9-10-17(28-12)13-5-1-4-8-16(13)24(26)27/h1-11H,(H,22,23,25)/b18-11+ |
InChI Key |
CAUZOPUGFBYSMU-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrofurfural in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and furyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. For example, it may inhibit bacterial cell wall synthesis or interfere with viral replication by targeting key proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- 2-[(4-Chlorophenyl)imino]-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-[(2-Chlorophenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
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